Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester
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Overview
Description
Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester is a complex organic compound with a molecular formula of C23H17NO7. This compound is known for its unique structure, which includes an anthracene moiety linked to a phenoxy group through an ester linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various phenoxy derivatives
Scientific Research Applications
Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. Its anthracene moiety allows it to intercalate into DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy)acetate
- Acetic acid, 2-[4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, methyl ester
Uniqueness
Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester is unique due to its specific ester linkage and the presence of both anthracene and phenoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
52236-80-3 |
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Molecular Formula |
C24H19NO7 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
ethyl 2-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenoxy]acetate |
InChI |
InChI=1S/C24H19NO7/c1-2-30-19(27)12-31-13-7-9-14(10-8-13)32-18-11-17(26)20-21(22(18)25)24(29)16-6-4-3-5-15(16)23(20)28/h3-11,26H,2,12,25H2,1H3 |
InChI Key |
JYNOZFVFSQTKFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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